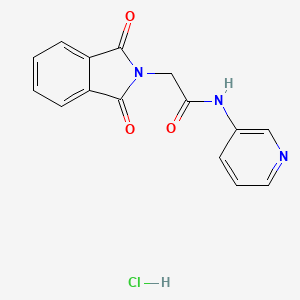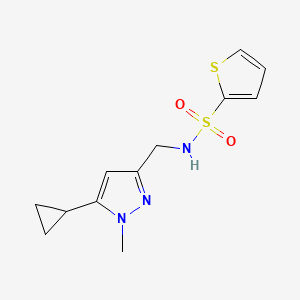![molecular formula C24H20ClN3O2S B2910402 N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-39-0](/img/no-structure.png)
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazoline ring system at its core. The quinazoline ring is a bicyclic compound, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). Attached to this core structure are various functional groups, including a sulfanylidene group, a carboxamide group, and a benzyl group .Mecanismo De Acción
Direcciones Futuras
Given the lack of information about this compound, future research could focus on elucidating its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential bioactivity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-chlorobenzaldehyde with N-benzyl-N-methylthiourea to form 2-chloro-N-benzyl-N-methylbenzylideneimine. This intermediate is then reacted with 2-aminobenzoic acid to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, which is then converted to the final product through reaction with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine.", "Starting Materials": [ "2-chlorobenzaldehyde", "N-benzyl-N-methylthiourea", "2-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "N-methylmorpholine" ], "Reaction": [ "2-chlorobenzaldehyde is reacted with N-benzyl-N-methylthiourea in ethanol to form 2-chloro-N-benzyl-N-methylbenzylideneimine.", "2-chloro-N-benzyl-N-methylbenzylideneimine is reacted with 2-aminobenzoic acid in ethanol to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid.", "N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine in dichloromethane to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
422273-39-0 |
Fórmula molecular |
C24H20ClN3O2S |
Peso molecular |
449.95 |
Nombre IUPAC |
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31) |
Clave InChI |
XEIDERRCINRARV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2910322.png)







![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2910334.png)
![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)
